5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is an organic compound notable for its potential applications in medicinal chemistry and materials science. It belongs to a class of compounds known as pyrazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a benzoic acid moiety substituted with a pyrazole ring and a chlorine atom, which can influence its reactivity and biological interactions.
The compound can be synthesized through various chemical methods, primarily involving the reaction of substituted benzoic acids with pyrazole derivatives. Its synthesis and characterization have been documented in several scientific studies, highlighting its importance in research and development.
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is classified as:
The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions. One common method includes the reduction of 5-chloro-2-nitrobenzoic acid followed by cyclization with hydrazine or a pyrazole derivative.
The molecular formula of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is . Its structure consists of:
Property | Value |
---|---|
Molecular Weight | 222.63 g/mol |
IUPAC Name | 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid |
InChI Key | WVQUFKXLBBAUSW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2 |
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions:
These reactions can modify the compound's properties and enhance its biological activity, making it a versatile building block in organic synthesis.
The mechanism of action for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific biological targets:
The physical properties include:
Chemical properties include:
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its potential for developing new therapeutic agents.
The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid typically begins with ortho-substituted benzoic acid derivatives. A common precursor is ethyl 2-amino-5-chlorobenzoate, which undergoes diazotization followed by a Sandmeyer reaction to introduce a cyano group. Subsequent hydrolysis yields the 5-chloro-2-cyanobenzoic acid intermediate. The critical pyrazole ring formation is achieved through cyclocondensation with hydrazine hydrate under reflux conditions in ethanol. This reduction-cyclization sequence proceeds via initial reduction of the nitrile to an aldehyde, followed by nucleophilic attack by hydrazine and dehydration to form the pyrazole ring. The reaction typically requires 8–12 hours at 80–90°C, yielding the target compound in 65–78% purity before crystallization [1] [3].
Modern approaches employ Pd(0)-catalyzed coupling between 2-bromo-5-chlorobenzoic acid and 1H-pyrazole. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (3–5 mol%) as catalyst, copper(I) iodide as co-catalyst, and triethylamine as base in DMF at 120°C for 24 hours. This Buchwald-Hartwig amination achieves C–N bond formation with yields exceeding 85% on laboratory scale. Key advantages include regioselective pyrazole attachment and tolerance of the carboxylic acid functionality without protection. However, challenges remain in catalyst recycling and minimizing homocoupling byproducts, which typically require extraction with 10% sodium carbonate solution [4] [8].
Table 1: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
---|---|---|---|---|
Reduction-Cyclization | 65–78 | 8–12 | Lower catalyst costs | Multi-step purification required |
Pd-Catalyzed Coupling | 82–89 | 20–24 | Single-step coupling, high regioselectivity | Pd contamination concerns in APIs |
Industrial production (kilogram-scale) favors ethanol-water mixtures (4:1 v/v) for cyclization steps due to optimal solubility of intermediates and environmental considerations. Reaction kinetics studies reveal pseudo-first-order behavior with an activation energy (Ea) of 72.5 kJ/mol for the cyclization. In large reactors (>500 L), efficient heat transfer is critical – maintaining temperatures at 85±2°C prevents dimerization side products. Continuous flow systems have been implemented to enhance mass transfer, reducing reaction time by 40% compared to batch processes. Ethanol enables easier recovery (85% recycling efficiency) compared to DMF or NMP used in catalytic methods [1] [4].
Industrial purification prioritizes crystallization over chromatography for cost efficiency. The compound’s low solubility in cold water (0.8 g/L at 10°C) but moderate solubility in hot ethanol (48 g/L at 78°C) enables gradient crystallization. Typical protocol: Dissolve crude product in hot ethanol (10 vol), treat with activated carbon, filter, and cool to 0°C at 0.5°C/min to yield needle-like crystals of >99.5% purity. Chromatographic methods (silica gel, ethyl acetate/hexane 1:2) are reserved for high-purity pharmaceutical intermediates, adding 30–40% to production costs. Crystallization reduces residual palladium to <5 ppm, meeting ICH Q3D guidelines [1] [4] [8].
Table 2: Industrial Purification Performance Metrics
Parameter | Crystallization | Chromatography |
---|---|---|
Purity (%) | 99.5 | 99.9 |
Yield Loss (%) | 10–15 | 25–30 |
Solvent Consumption | 8 L/kg | 120 L/kg |
Processing Time | 12 h | 36 h |
Residual Pd (ppm) | <5 | <2 |
Structural Analysis and Physicochemical Properties
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: